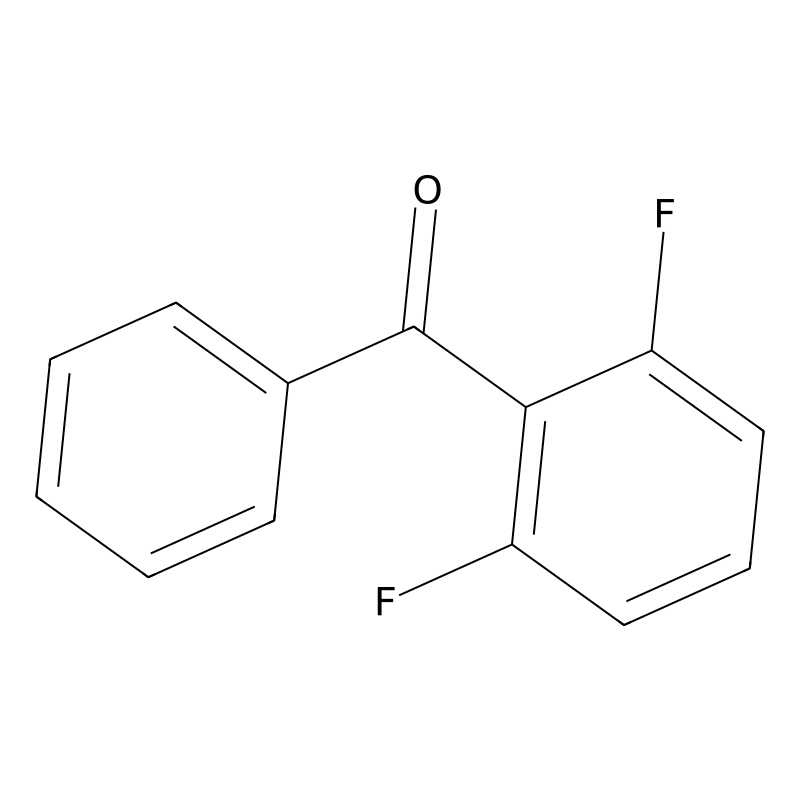

2,6-Difluorobenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Luminophores

Scientific Field: Organic Chemistry / Photophysics

Summary of Application: 2,6-Difluorobenzophenone has been used in the synthesis of organic luminophores, specifically 2,6-bis(diarylamino)benzophenones . These compounds exhibit thermally activated delayed fluorescence (TADF) in the aggregated state, which is crucial for applications such as time-gated bio-sensing and temperature sensing .

Methods of Application: The synthesis involves the use of density functional theory (DFT) calculations to reveal that the optical excitation took place through intramolecular charge-transfer .

Results or Outcomes: The benzophenones exhibited aggregation-induced emission . The green emission of the solids was found to include TADF, supported by the small energy gap between the excited singlet and triplet states . Thin films of poly(methyl methacrylate) doped by the benzophenones also showed green prompt and delayed fluorescence whose lifetimes were in the order of microseconds .

Application in Benzodiazepinone Synthesis

Scientific Field: Medicinal Chemistry

Summary of Application: 2,6-Difluorobenzophenone has been used in the synthesis of 7-chloro-1,3-dihydro-5-(2,6-difluorophenyl)-2H-1,4-benzodiazepin-2-one . This compound is a benzodiazepinone, a class of drugs that includes medications like diazepam and chlordiazepoxide .

Results or Outcomes: The synthesized compound was found to be very potent when compared to chlordiazepoxide and diazepam in mice .

Application in Polymer Synthesis

Scientific Field: Polymer Chemistry

Summary of Application: 2,6-Difluorobenzophenone has been used in the synthesis of functionalized aromatic polyethers . These polymers possess a combination of useful properties such as high chemical stability, in particular a high stability against hydrolysis and oxidation at moderate temperatures . They also possess a good or even extremely high thermostability and may possess high heat distortion temperatures .

Methods of Application: The synthesis involves the use of 4′-substituted 2,6-difluorobenzophenones . With regard to their application in membranes, functionalization is highly desirable, because the functional groups may significantly enhance the selectivity of the filtration or separation process .

Results or Outcomes: Aromatic polyethers, poly(ethersulfone)s and poly(ether-ketone)s are typically applied as thermostable engineering plastics and as membranes for reversal osmosis or other separation purposes .

Application in Hydrosilylation Reactions

Scientific Field: Organic Chemistry

Summary of Application: 2,6-Difluorobenzophenone has been used in hydrosilylation reactions . Hydrosilylation is a process that involves the addition of silicon-hydrogen bonds to unsaturated bonds such as carbon-carbon double bonds .

Results or Outcomes: The yield of the reaction remains constant with Pybox complex according to the presence of alkyl . Steric factors matter as in the case of 2,4,6-trimethyl acetophenone and 2,6-dimethyl-4-t bu acetophenone which had shown low turnover number .

Application in 3D-Printed PEEK

Scientific Field: Material Science

Summary of Application: 2,6-Difluorobenzophenone has been used in the synthesis of Polyether ether ketone (PEEK) for 3D printing . PEEK is a highly durable polymer with an equal balance of a ketone group providing rigidity and an ether group providing flexibility .

Methods of Application: PEEK polymer is obtained by step-growth polymerization of 4,4′-difluorobenzophenone (DFPB) and hydroquinone (HQ) conducted at high temperature in a polar solvent such as diphenyl sulphone .

Results or Outcomes: The resulting PEEK polymer is used in 3D printing due to its high durability and balance of rigidity and flexibility .

2,6-Difluorobenzophenone is an organic compound with the molecular formula and a molecular weight of 232.2 g/mol. It appears as a white crystalline solid and is characterized by the presence of two fluorine atoms located at the 2 and 6 positions of the benzophenone structure. This compound is notable for its unique electronic properties, which arise from the electron-withdrawing nature of the fluorine substituents, influencing its reactivity and potential applications in various fields such as materials science and pharmaceuticals .

The chemical behavior of 2,6-difluorobenzophenone is significantly influenced by its fluorinated structure. It can undergo various reactions including:

- C-H Activation: This reaction can be facilitated by transition metals, leading to cyclometalation products. For instance, when reacted with cobalt complexes, both C-H and C-F activation pathways are observed, depending on the reaction conditions .

- McMurry Reaction: Under specific conditions, 2,6-difluorobenzophenone can participate in the McMurry reaction to form polycyclic compounds such as 9,10-diphenylanthracene derivatives .

- Electrophilic Aromatic Substitution: The electron-withdrawing fluorine atoms make the aromatic ring more susceptible to electrophilic attack, allowing for further functionalization .

Synthesis of 2,6-difluorobenzophenone typically involves several methodologies:

- Direct Fluorination: This method employs fluorinating agents to introduce fluorine substituents onto benzophenone.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed reactions with aryl halides allows for the formation of 2,6-difluorobenzophenone from appropriate precursors.

- Condensation Reactions: The reaction between fluorinated benzaldehydes and phenylboronic acids under basic conditions can yield high purity products .

2,6-Difluorobenzophenone finds applications across various industries:

- Material Science: It serves as a precursor for synthesizing polymers and materials with enhanced thermal stability and mechanical properties.

- Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

- UV Filters: It is used in formulations requiring ultraviolet light absorption due to its ability to absorb UV radiation effectively .

Interaction studies involving 2,6-difluorobenzophenone focus on its reactivity with different substrates under various catalytic conditions. These studies reveal insights into its potential as a ligand in coordination chemistry and its behavior in organic transformations. The selectivity between C-H and C-F activation pathways highlights its versatility in synthetic applications .

Several compounds share structural similarities with 2,6-difluorobenzophenone. Here are some notable examples along with a comparison highlighting their uniqueness:

The presence of fluorine atoms at different positions significantly alters the chemical behavior and potential applications of these compounds. 2,6-Difluorobenzophenone's unique combination of properties makes it particularly valuable in advanced material sciences and medicinal chemistry compared to its analogs.

Nucleophilic aromatic substitution represents one of the most significant synthetic methodologies for preparing 2,6-difluorobenzophenone derivatives [1]. The presence of fluorine substituents at the 2 and 6 positions creates an electron-deficient aromatic system that facilitates nucleophilic attack through an addition-elimination mechanism [2]. This electronic activation is crucial for enabling substitution reactions that would otherwise be thermodynamically unfavorable.

The mechanism proceeds through the formation of a Meisenheimer complex intermediate, where the nucleophile initially adds to the aromatic ring before elimination of the fluoride ion [1]. The fluorine atoms at the ortho positions relative to the carbonyl group provide substantial electronic activation through their strong electron-withdrawing effects [2]. Research has demonstrated that the regioselectivity of nucleophilic attack is highly dependent on the substitution pattern, with ortho-fluorine atoms directing substitution to specific positions on the aromatic ring [1].

Experimental studies have shown that 2,6-difluorobenzophenone derivatives undergo selective nucleophilic substitution with various oxygen, nitrogen, and sulfur nucleophiles [3]. The reaction conditions typically require elevated temperatures ranging from 150 to 300 degrees Celsius in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide [4] [3]. Base catalysis using potassium carbonate or sodium hydroxide enhances the nucleophilicity of the attacking species and facilitates the elimination step [4].

Systematic investigations into the reactivity patterns have revealed that the 4,4-prime positions in related difluorobenzophenone systems exhibit enhanced reactivity compared to the 2,2-prime positions [3]. This differential reactivity allows for sequential nucleophilic substitution reactions, enabling the synthesis of asymmetric products through careful control of reaction conditions [3]. The synthetic utility of this approach has been demonstrated in the preparation of fluorinated analogues of biologically active compounds [3].

Kinetic studies indicate that the rate-determining step involves the initial nucleophilic addition to form the Meisenheimer complex [1]. The activation energy for this process is significantly lower in 2,6-difluorobenzophenone compared to non-fluorinated analogues due to the stabilization provided by the electron-withdrawing fluorine substituents [1]. Temperature optimization studies have shown that yields typically range from 85 to 99 percent under optimal conditions [4] [3].

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions provide powerful synthetic routes to 2,6-difluorobenzophenone through cross-coupling methodologies [5] [6]. Palladium-catalyzed reactions have emerged as particularly effective approaches, utilizing the unique reactivity of carbon-fluorine bonds in fluorinated aromatic systems [7]. These methodologies leverage the ability of transition metals to activate otherwise inert carbon-fluorine bonds under mild conditions.

Palladium-catalyzed cross-coupling reactions involving 2,6-difluorobenzophenone derivatives have been extensively studied using various coupling partners [8]. Arylboronic acids serve as effective nucleophilic coupling partners in Suzuki-Miyaura type reactions, where palladium acetate catalysts facilitate the formation of carbon-carbon bonds [9]. The reaction typically employs potassium phosphate as a base and proceeds under reflux conditions for approximately eight hours [9]. These conditions result in excellent yields of 90 to 98 percent with high regioselectivity [9].

Nickel-catalyzed cross-coupling reactions represent an alternative approach that has shown particular promise for activating aromatic carbon-fluorine bonds [5]. Research has demonstrated that nickel catalysts can effectively promote coupling reactions between fluorobenzofurans and arylboronic acids through a mechanism involving beta-fluorine elimination from nickelacyclopropane intermediates [5]. This methodology proceeds under mild conditions and provides access to substituted aromatic products with high selectivity [5].

The mechanism of palladium-catalyzed carbon-fluorine bond activation involves oxidative addition of the metal center to the carbon-fluorine bond, followed by transmetalation and reductive elimination steps [7]. Studies have shown that the presence of fluorine substituents ortho to the reaction site can enhance the rate and selectivity of these transformations [7]. The electronic effects of fluorine substituents stabilize the palladium-carbon bond intermediate and facilitate the overall catalytic cycle [7].

Copper-catalyzed reactions have also been investigated for the synthesis of 2,6-difluorobenzophenone derivatives [10]. These reactions typically employ copper iodide as a catalyst with loadings ranging from 10 to 30 mole percent . Optimization studies have identified optimal reaction temperatures of 120 degrees Celsius, resulting in yields of approximately 75 percent . The copper-catalyzed methodology provides a complementary approach to palladium catalysis with distinct reactivity patterns.

Decarboxylative coupling strategies represent an emerging area in transition metal catalysis for fluorinated aromatic compounds [12]. Base-mediated stereoretentive decarboxylative amidation reactions have been developed using 1,4,2-dioxazol-5-one as an amidating reagent [12]. These reactions proceed under mild conditions without requiring transition metal catalysts, offering an environmentally benign alternative to traditional coupling methodologies [12].

Solvent Effects in Cyclization Reactions

Solvent effects play a critical role in cyclization reactions involving 2,6-difluorobenzophenone derivatives, influencing both reaction rates and product selectivity [13] [14]. The choice of solvent significantly affects the stabilization of transition states and intermediates in these transformations, particularly in nucleophilic substitution and cyclization processes [13]. Polar aprotic solvents generally promote nucleophilic substitution reactions by stabilizing ionic intermediates without competing for solvation of the nucleophile [13].

Systematic studies have revealed that polar protic solvents can stabilize carbocationic intermediates through strong intermolecular attractions [13]. In nucleophilic substitution reactions involving 2,6-difluorobenzophenone, the use of polar protic solvents tends to favor substitution nucleophilic unimolecular mechanisms by stabilizing the departing fluoride ion [13]. Conversely, polar aprotic solvents enhance the nucleophilicity of attacking species and promote substitution nucleophilic bimolecular pathways [13].

Template effects of solvents have been observed in cyclization reactions involving polyfluorinated aromatic compounds [14]. Chlorocyclohexane has been identified as an effective templating solvent for high-yield synthesis of cyclic products [14]. The solvent molecules can act as templates, directing the spatial arrangement of reactants and facilitating intramolecular cyclization processes [14].

Gold-catalyzed cyclization reactions demonstrate significant sensitivity to counterion and solvent effects [15]. Computational studies using density functional theory have shown that counterions such as chloride, tetrafluoroborate, and triflate act as hydrogen-bond acceptors to promote intramolecular cyclization [15]. The coordinating capability of solvents like dimethylformamide and dimethyl sulfoxide critically affects reaction yields, with strong coordinating solvents often leading to reduced activity [15].

Solvent-dependent ring formation mechanisms have been characterized in benzophenone-related systems [16]. The dual role of benzophenone as both hydrogen atom transfer reagent and mild oxidant is influenced by the solvent environment [16]. Reaction mechanisms involving photoexcited triplet states and subsequent radical formation are highly dependent on the solvent's ability to stabilize radical intermediates [16].

Optimization studies have demonstrated that dimethylformamide provides optimal yields of 88 percent for certain cyclization reactions, compared to significantly lower yields in other solvents [17]. Tetrahydrofuran shows moderate effectiveness with yields of 38 to 80 percent depending on reaction conditions [17]. The addition of water as a co-solvent can enhance reaction yields, with optimal results achieved using 0.5 milliliters of water in dimethylformamide [17].

Byproduct Analysis and Reaction Optimization

Byproduct formation in 2,6-difluorobenzophenone synthesis represents a significant challenge that requires careful analysis and systematic optimization [18]. The identification and characterization of side products provide crucial insights into reaction mechanisms and enable the development of strategies for improving selectivity and yield [18]. Common byproducts include unreacted starting materials, hydrolysis products, and products of competing reaction pathways [18].

In nucleophilic aromatic substitution reactions, the primary byproducts arise from incomplete substitution and hydrolysis of reactive intermediates [18]. Water contamination can lead to the formation of hydroxylated products through competitive nucleophilic attack [18]. These side reactions can be minimized through the use of anhydrous conditions and careful control of reaction temperature [18]. Typical byproduct levels range from 2 to 15 percent under optimized conditions [18].

Friedel-Crafts acylation reactions commonly produce polyacylated products as major byproducts [18] [19]. Multiple electrophilic attacks on the aromatic ring can occur when excess acylating agent is present or when reaction conditions are too forcing [18]. The formation of aluminum complexes with the product or starting materials represents another source of byproduct formation [18]. Stoichiometric control of reagents and the use of pure starting materials can reduce byproduct formation to 5 to 20 percent [18].

Optimization studies have identified several critical parameters for minimizing byproduct formation [17]. Temperature control is essential, with optimal ranges typically between 120 and 185 degrees Celsius [17]. Higher temperatures increase reaction rates but may promote decomposition pathways [17]. Solvent selection significantly impacts byproduct formation, with polar aprotic solvents generally providing superior results [17].

Catalyst loading optimization has shown that low catalyst loadings of 0.1 to 5 mole percent are sufficient for most transformations while minimizing catalyst-related side reactions [17]. Reaction time optimization typically requires 3 to 24 hours for complete conversion, with longer reaction times improving conversion but potentially increasing byproduct formation [17]. Base equivalents in the range of 1.5 to 3.0 equivalents provide optimal balance between promoting the desired reaction and minimizing side reactions [17].

Advanced analytical techniques have been employed for comprehensive byproduct analysis [20]. Gas chromatography-mass spectrometry provides detailed characterization of volatile byproducts and unreacted starting materials [20]. Nuclear magnetic resonance spectroscopy enables the identification of structural isomers and rearrangement products [20]. High-performance liquid chromatography allows for quantitative analysis of product mixtures and determination of reaction yields [20].

Process optimization studies have demonstrated that systematic variation of reaction parameters can improve yields from moderate values to 90 to 99 percent conversion [17]. The use of design of experiments approaches enables efficient exploration of multidimensional parameter space [17]. Statistical analysis of optimization data reveals interactions between different reaction parameters and guides the selection of optimal conditions [17].

| Synthetic Method | Starting Materials | Key Conditions | Typical Yield (%) | Selectivity |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2,6-Difluorobenzonitrile + Phenyl nucleophiles | Base (K₂CO₃), High temp (150-300°C) | 85-99 | High ortho selectivity |

| Friedel-Crafts Acylation | Fluorobenzene + Benzoyl chloride/AlCl₃ | Lewis acid catalyst, 60-140°C | 87-99 | Para-selective (>99%) |

| Transition Metal-Catalyzed Coupling | Arylboronic acid + Fluorobenzaldehyde/Pd catalyst | Palladium acetate, K₃PO₄, reflux 8h | 90-98 | Regioselective |

| Grignard Addition/Oxidation | 1-Bromo-2,4,5-trifluorobenzene + Grignard reagent | THF, -78°C, followed by TEMPO oxidation | 68-99 | High |

| Cyclization via Metal Catalysis | 2,6-Difluorobenzophenone imine + Organolithium | LDA, -78°C, benzonitrile addition | 60-95 | Position-dependent |

| Reaction Type | Major Byproducts | Formation Mechanism | Suppression Strategy | Typical Level (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | Unreacted starting material, Hydrolysis products | Incomplete substitution, Water contamination | Anhydrous conditions, Controlled temperature | 2-15 |

| Friedel-Crafts Acylation | Polyacylated products, Aluminum complexes | Multiple electrophilic attacks, Complex formation | Stoichiometric control, Pure reagents | 5-20 |

| Metal-Catalyzed Coupling | Homocoupling products, Protodeboronation | Side reactions of metal intermediates | Optimized catalyst, Inert atmosphere | 3-12 |

| Cyclization Reactions | Ring-opened products, Isomerization products | Competing reaction pathways | Precise temperature control, Pure starting materials | 5-25 |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant